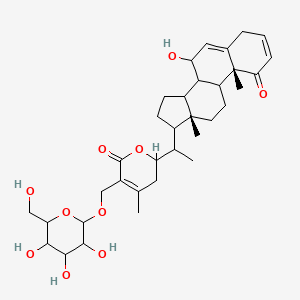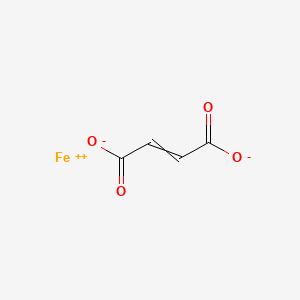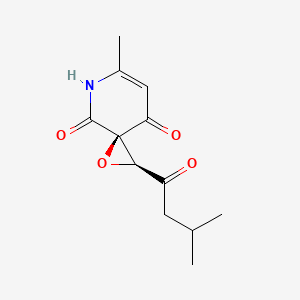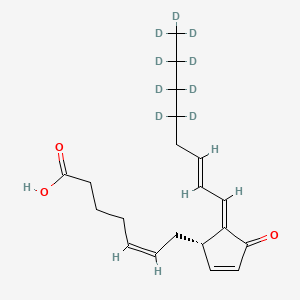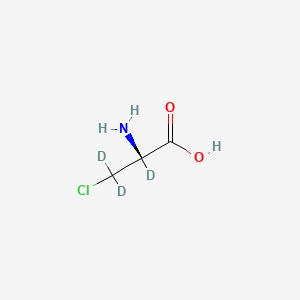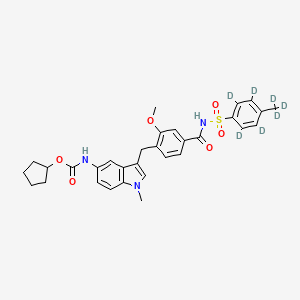![molecular formula C35H36N2O7 B12430852 [18F]-Labeled L-dopa precursor](/img/structure/B12430852.png)
[18F]-Labeled L-dopa precursor
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound [18F]-Labeled L-dopa precursor, also known as 6-[18F]fluoro-L-DOPA, is a radiolabeled form of L-dopa. It is primarily used in positron emission tomography (PET) imaging to study the presynaptic dopaminergic system in the human brain. This compound is particularly valuable in diagnosing and researching neuropsychiatric diseases, movement disorders, and various brain malignancies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[18F]fluoro-L-DOPA involves a no-carrier-added nucleophilic 18F-fluorination process. This method has gained attention due to the high molar activities obtained, although the radiochemical yield remains relatively low (17–30%). The process typically involves the following steps :
Nucleophilic Substitution: The precursor compound undergoes nucleophilic substitution with [18F]fluoride.
Purification: The product is purified using high-performance liquid chromatography (HPLC) to achieve the desired radiochemical purity and enantiomeric purity.
Automation: Automation of the synthetic process is crucial for routine clinical use and compliance with Good Manufacturing Practice (GMP) requirements.
Industrial Production Methods
For large-scale clinical applications, the production of 6-[18F]fluoro-L-DOPA requires advanced automation techniques to ensure consistency and reliability. The complexity of the synthesis makes the production challenging, increasing the chance of failure in routine production. Therefore, continuous improvements in automation and quality control are essential .
Analyse Chemischer Reaktionen
Types of Reactions
6-[18F]fluoro-L-DOPA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form [18F]fluorodopamine.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: Nucleophilic substitution reactions are used in its synthesis
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophilic substitution involves [18F]fluoride as the nucleophile
Major Products Formed
The major products formed from these reactions include [18F]fluorodopamine and other fluorinated derivatives, depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
6-[18F]fluoro-L-DOPA has a wide range of scientific research applications:
Chemistry: Used as a tracer in PET imaging to study chemical processes in the brain.
Biology: Helps in understanding the presynaptic dopaminergic system and neurotransmitter dynamics.
Medicine: Valuable in diagnosing neuropsychiatric diseases such as schizophrenia and Parkinson’s disease.
Industry: Employed in the development of new diagnostic tools and therapeutic agents .
Wirkmechanismus
The mechanism of action of 6-[18F]fluoro-L-DOPA involves its uptake by the presynaptic dopaminergic neurons in the brain. Once inside the neurons, it is decarboxylated to form [18F]fluorodopamine, which is then stored in synaptic vesicles. The accumulation of [18F]fluorodopamine reflects the functional integrity of the presynaptic dopaminergic system. This allows for the visualization of dopaminergic activity and the diagnosis of related disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-DOPA: The non-radiolabeled form of the compound, used in the treatment of Parkinson’s disease.
[11C]-Labeled L-DOPA: Another radiolabeled form used in PET imaging but with a shorter half-life compared to [18F]-Labeled L-dopa precursor .
Uniqueness
6-[18F]fluoro-L-DOPA is unique due to its longer half-life, which allows for more extended imaging sessions and better resolution in PET scans. This makes it particularly valuable in clinical and research settings where detailed imaging is required .
Eigenschaften
Molekularformel |
C35H36N2O7 |
|---|---|
Molekulargewicht |
596.7 g/mol |
IUPAC-Name |
tert-butyl (2S)-3-[5-formyl-4-(methoxymethoxy)-2-nitrophenyl]-2-(tritylamino)propanoate |
InChI |
InChI=1S/C35H36N2O7/c1-34(2,3)44-33(39)30(21-25-20-26(23-38)32(43-24-42-4)22-31(25)37(40)41)36-35(27-14-8-5-9-15-27,28-16-10-6-11-17-28)29-18-12-7-13-19-29/h5-20,22-23,30,36H,21,24H2,1-4H3/t30-/m0/s1 |
InChI-Schlüssel |
VVJCOYOABXDYEA-PMERELPUSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CC(=C(C=C1[N+](=O)[O-])OCOC)C=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CC(C)(C)OC(=O)C(CC1=CC(=C(C=C1[N+](=O)[O-])OCOC)C=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


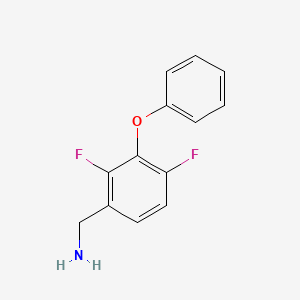
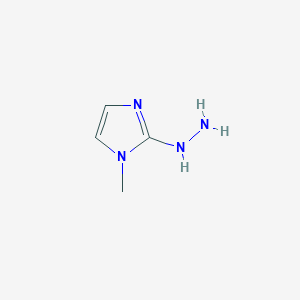
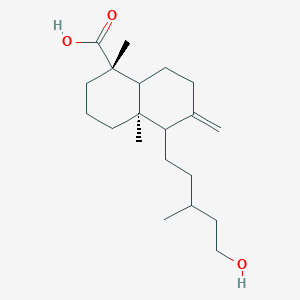
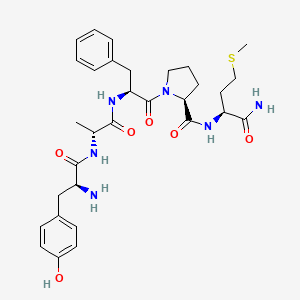

![(1S,10R)-4,13,13-trimethyl-9-methylidene-5,11-dioxatricyclo[8.3.0.04,6]tridecan-12-one](/img/structure/B12430801.png)
![5-(3-ethylsulfonylphenyl)-3,8-dimethyl-N-[1-(trideuteriomethyl)piperidin-4-yl]-9H-pyrido[2,3-b]indole-7-carboxamide](/img/structure/B12430805.png)
